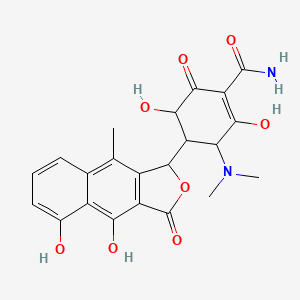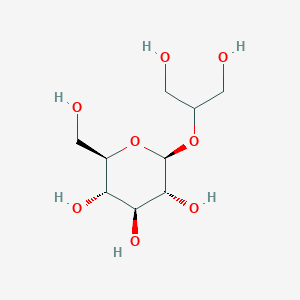
beta-Apooxytetracycline
Overview
Description
Beta-Apooxytetracycline is a certified reference material and pharmaceutical secondary standard . It is an impurity or metabolite of oxytetracycline . It is a degradation product formed from oxytetracycline via acid hydrolysis . Beta-Apooxytetracycline is toxic to rats, decreasing body weight, disrupting blood cell counts, and inducing hepatocyte necrosis .
Molecular Structure Analysis
Beta-Apooxytetracycline has the empirical formula C22H22N2O8 and a molecular weight of 442.42 . It contains a total of 57 bonds, including 35 non-H bonds, 15 multiple bonds, 3 rotatable bonds, 4 double bonds, and 11 aromatic bonds .
Scientific Research Applications
Antibiotic Activity
Alpha-Apo-oxytetracycline and beta-Apooxytetracycline compounds present antibiotic activity . They promote the inhibition of the growth of aerobic sludge bacteria, Pseudomonas, Agrobacterium, Moraxella, Bacillus, as well as tetracycline-resistant strains of E. coli .
Veterinary Use
Oxytetracycline, the parent compound of alpha-apo-Oxytetracycline and beta-Apooxytetracycline, is a common antibiotic and a member of the tetracycline family with a broad range of activity. It is widely used in livestock animals including cattle, swine, poultry, and fish .
Environmental Impact Study
These compounds are used in studies to understand the environmental impact of veterinary antibiotics. As much as 30–90% of veterinary antibiotics may be excreted as parent compounds or bioactive metabolites through animal feces or urine due to poor absorption by animals .
Waste Management
Alpha-Apo-oxytetracycline and beta-Apooxytetracycline are used in studies related to waste management. An integrated system involving a combination of thermophilic composting and vermicomposting using Eisenia fetida was investigated as a strategy for reducing the concentrations of oxytetracycline and its metabolites in chicken manure .
Pharmaceutical Secondary Standard
Both alpha-Apo-oxytetracycline and beta-Apooxytetracycline are used as pharmaceutical secondary standards . They are suitable for use in several analytical applications including but not limited to pharma release testing, pharma method development for qualitative and quantitative analyses, food and beverage quality control testing, and other calibration requirements .
Research and Development
These compounds are used in research and development in the field of life science, material science, chemical synthesis, chromatography, analytical and many others .
Mechanism of Action
Target of Action
The primary target of Alpha-Apo-Oxytetracycline is the bacterial ribosome . It binds to the 30S ribosomal subunit, which is a crucial component of the protein synthesis machinery in bacteria .
Mode of Action
Alpha-Apo-Oxytetracycline inhibits bacterial growth by interfering with protein synthesis . It achieves this by binding to the 30S ribosomal subunit and preventing the amino-acyl tRNA from binding to the A site of the ribosome . This action disrupts the translation process, thereby inhibiting bacterial growth .
Biochemical Pathways
The inhibition of protein synthesis affects various biochemical pathways within the bacteria. By preventing the production of essential proteins, Alpha-Apo-Oxytetracycline disrupts critical cellular functions, leading to the inhibition of bacterial growth .
Pharmacokinetics
Alpha-Apo-Oxytetracycline belongs to the first group of tetracyclines, characterized by poor absorption after food . This group includes tetracycline, oxytetracycline, chlortetracycline, demeclocycline, lymecycline, methacycline, and rolitetracycline . The pharmacokinetic properties of this group impact the bioavailability of these drugs, affecting their efficacy in treating infections .
Result of Action
The result of Alpha-Apo-Oxytetracycline’s action is the inhibition of bacterial growth . By disrupting protein synthesis, it prevents bacteria from growing and multiplying . Over time, this leads to a reduction in the number of bacteria, helping to control and eliminate bacterial infections .
Safety and Hazards
Beta-Apooxytetracycline is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is suspected of damaging the unborn child . It should be stored locked up and disposed of to an approved waste disposal plant .
Future Directions
While specific future directions for beta-Apooxytetracycline are not available, the field of antibiotic research is rapidly evolving. There is a growing interest in developing new antibiotics to combat antimicrobial resistance . Furthermore, the use of antibiotics in various fields, including environmental remediation, is being explored .
properties
IUPAC Name |
4-(4,5-dihydroxy-9-methyl-3-oxo-1H-benzo[f][2]benzofuran-1-yl)-3-(dimethylamino)-2,5-dihydroxy-6-oxocyclohexene-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O8/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)20(32-22(12)31)13-15(24(2)3)17(27)14(21(23)30)19(29)18(13)28/h4-6,13,15,18,20,25-28H,1-3H3,(H2,23,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKMHDAKULCOKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=C(C2=C(C3=C1C(OC3=O)C4C(C(=C(C(=O)C4O)C(=O)N)O)N(C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40940158 | |
| Record name | 4-(4,5-Dihydroxy-9-methyl-3-oxo-1,3-dihydronaphtho[2,3-c]furan-1-yl)-3-(dimethylamino)-2,5-dihydroxy-6-oxocyclohex-1-ene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40940158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-apo-Oxytetracycline | |
CAS RN |
2869-27-4, 18695-01-7 | |
| Record name | 4-(1,3-Dihydro-4,5-dihydroxy-9-methyl-3-oxonaphtho[2,3-c]furan-1-yl)-3-(dimethylamino)-2,5-dihydroxy-6-oxo-1-cyclohexene-1-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2869-27-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4,5-Dihydroxy-9-methyl-3-oxo-1,3-dihydronaphtho[2,3-c]furan-1-yl)-3-(dimethylamino)-2,5-dihydroxy-6-oxocyclohex-1-ene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40940158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: Is beta-apooxytetracycline a significant degradation product of oxytetracycline during cooking?
A1: Based on the research paper "The effect of cooking on veterinary drug residues in food: 4. Oxytetracycline" [], diode-array analysis of heat-treated OTC solutions showed that beta-apooxytetracycline did not form a significant proportion of the breakdown products. The study focused on analyzing the major degradation products of OTC, and beta-apooxytetracycline wasn't identified as one of them.
Q2: What are the major degradation products of oxytetracycline during cooking?
A2: The research primarily focuses on the overall reduction of OTC during cooking rather than identifying specific degradation products []. While the study rules out 4-epioxytetracycline and alpha-apooxytetracycline as major degradation products, it doesn't provide a comprehensive analysis of all potential byproducts. Further research would be needed to fully characterize the degradation pathway of OTC during cooking.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{2-[(3S)-3-{3-[(E)-2-(7-Chloro-2-quinolinyl)vinyl]phenyl}-3-hydroxypropyl]phenyl}ethanone](/img/structure/B1141148.png)



![4-[(Phenylamino)methylene]-2-pentenedioic Acid 5-Methyl Ester](/img/structure/B1141160.png)






![[(5Z)-5-({4-[4-(2,2-Diphenylethenyl)phenyl]-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl}methylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B1141168.png)
![2-[(2E,5Z)-5-[[4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-4-oxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B1141169.png)